5-Fluoro-3-n-propoxybenzyl alcohol

Description

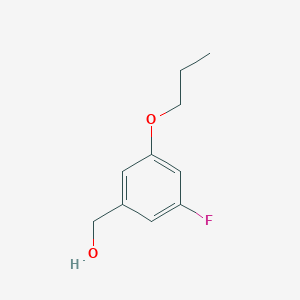

Structure

3D Structure

Properties

IUPAC Name |

(3-fluoro-5-propoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FO2/c1-2-3-13-10-5-8(7-12)4-9(11)6-10/h4-6,12H,2-3,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNBBPKXECSKKCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC(=CC(=C1)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 5 Fluoro 3 N Propoxybenzyl Alcohol

Preparative Routes for 5-Fluoro-3-n-propoxybenzyl Alcohol

The synthesis of this compound can be approached through several strategic pathways, each with its own merits and challenges. These routes typically involve the sequential introduction of the fluoro, n-propoxy, and hydroxymethyl functionalities onto the benzene (B151609) ring.

Synthesis via ortho-Fluorination of Aromatic Precursors

A plausible synthetic approach towards this compound involves the direct ortho-fluorination of a corresponding 3-propoxy-substituted aromatic precursor. The direct introduction of a fluorine atom onto an aromatic ring, particularly ortho to an existing substituent, can be achieved using electrophilic fluorinating agents. Reagents such as Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are commonly employed for this purpose. For instance, the direct fluorination of phenol (B47542) compounds can be achieved using a photocatalyst and a light source at room temperature, offering high site selectivity. google.com While a direct example for a 3-propoxybenzyl alcohol precursor is not prominently documented, the fluorination of similar phenolic compounds suggests this as a viable, albeit potentially low-yielding, route due to the directing effects of the substituents. google.comnih.gov

Regioselective Introduction of the n-Propoxy Moiety

The introduction of the n-propoxy group can be accomplished via a Williamson ether synthesis on a suitably substituted fluorophenol. A key intermediate for this strategy would be 3-fluoro-5-hydroxybenzyl alcohol or a protected derivative. The reaction would involve the deprotonation of the phenolic hydroxyl group with a suitable base, such as potassium carbonate, followed by nucleophilic attack on an n-propyl halide (e.g., n-propyl bromide). This method is a classic and generally efficient way to form aryl ethers. fluorine1.ru The synthesis of C-3 n-propyloxy groups on a THPB nucleus has been demonstrated by the alkylation of a phenol with n-propyl bromide in the presence of potassium carbonate in DMF. nih.gov This established reactivity pattern supports the feasibility of this approach for the synthesis of this compound.

Derivations from Halogenated Benzyl (B1604629) Alcohol Intermediates

A highly practical and common approach to obtaining this compound is through the reduction of a corresponding carboxylic acid or aldehyde. A key precursor for this route is 3-fluoro-5-propoxybenzoic acid. bldpharm.com This benzoic acid derivative can be reduced to the target benzyl alcohol using a variety of reducing agents. Common reagents for this transformation include lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent or borane-tetrahydrofuran (B86392) complex (BH3·THF). These reagents are effective for the reduction of carboxylic acids to primary alcohols.

Alternatively, if 5-fluoro-3-propoxybenzaldehyde is available, it can be readily reduced to the corresponding benzyl alcohol. This reduction is typically accomplished with milder reducing agents such as sodium borohydride (B1222165) (NaBH4) in an alcoholic solvent. This two-step approach, starting from a commercially available or readily synthesized benzoic acid or aldehyde, often provides a more reliable and scalable route to the target compound compared to direct fluorination or etherification strategies on more complex substrates. The reduction of a nitrostyrene (B7858105) precursor with lithium borohydride and TMSCl has also been shown to yield the corresponding amine, which can be a versatile intermediate. nih.gov

Chemical Modifications and Functionalizations of the Benzyl Alcohol Core

The primary alcohol functionality of this compound is a key handle for a variety of chemical transformations, allowing for its incorporation into larger and more complex molecules.

Oxidation Reactions to Carbonyl and Carboxyl Derivatives

The primary alcohol of this compound can be oxidized to form either the corresponding aldehyde (5-fluoro-3-propoxybenzaldehyde) or carboxylic acid (5-fluoro-3-propoxybenzoic acid). The choice of oxidizing agent and reaction conditions determines the final product.

For the selective oxidation to the aldehyde, milder reagents are required to prevent over-oxidation to the carboxylic acid. Common methods include the use of pyridinium (B92312) chlorochromate (PCC) in a solvent like dichloromethane (B109758) (CH2Cl2) or a Swern oxidation, which employs dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640) at low temperatures. youtube.com

To achieve the complete oxidation to the carboxylic acid, stronger oxidizing agents are typically used. Reagents such as potassium permanganate (B83412) (KMnO4) in a basic aqueous solution, or chromic acid (generated in situ from chromium trioxide and sulfuric acid, known as the Jones reagent) can effectively convert the primary alcohol to a carboxylic acid. youtube.comorgsyn.org The presence of the fluorine atom can influence the reactivity of the alcohol, though typically the oxidation proceeds readily. nih.gov

| Starting Material | Reagent | Product |

| This compound | Pyridinium chlorochromate (PCC) | 5-Fluoro-3-propoxybenzaldehyde |

| This compound | Potassium permanganate (KMnO4) | 5-Fluoro-3-propoxybenzoic acid |

Etherification and Esterification of the Primary Alcohol

The hydroxyl group of this compound can readily undergo etherification and esterification reactions to produce a range of derivatives.

Etherification: The formation of ethers from benzyl alcohols can be achieved under various conditions. A common method is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base like sodium hydride (NaH) to form an alkoxide, which then reacts with an alkyl halide. Alternatively, acid-catalyzed dehydration can lead to the formation of a symmetrical ether, bis(5-fluoro-3-n-propoxybenzyl) ether. More modern, iron-catalyzed methods for the etherification of benzyl alcohols in green solvents like propylene (B89431) carbonate have also been developed. acs.orgnih.gov

Esterification: Esters of this compound can be prepared through several standard methods. One of the most common is the reaction of the alcohol with an acyl chloride or an acid anhydride in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the acidic byproduct. youtube.comchemguide.co.uk For example, reacting this compound with acetyl chloride would yield 5-fluoro-3-n-propoxybenzyl acetate. Another widely used method is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is a milder method suitable for more sensitive substrates. orgsyn.org

| Reaction Type | Reagent 1 | Reagent 2 | Product Type |

| Etherification | Sodium Hydride (NaH) | Alkyl Halide (e.g., CH3I) | Alkyl ether |

| Esterification | Acyl Chloride (e.g., Acetyl Chloride) | Pyridine | Ester |

| Esterification | Carboxylic Acid | Sulfuric Acid (catalyst) | Ester |

Nucleophilic Substitutions and Aromatic Coupling Reactions

The reactivity of this compound is largely dictated by the hydroxyl group and the activated benzylic position. These features allow for a variety of nucleophilic substitution and coupling reactions, enabling the formation of new carbon-oxygen, carbon-sulfur, and carbon-carbon bonds.

Nucleophilic Substitution Reactions

The hydroxyl group of benzyl alcohols is a poor leaving group. Therefore, it typically requires activation for nucleophilic substitution reactions to proceed efficiently. libretexts.org One common strategy involves protonation of the alcohol in the presence of a strong acid, which converts the hydroxyl group into a good leaving group (water). libretexts.org Subsequent reaction with a nucleophile can then occur. For primary benzyl alcohols, this substitution generally proceeds via an SN2 mechanism. libretexts.orgucalgary.ca

Another effective method for activating the hydroxyl group is through the use of a Lewis acid catalyst, such as tris(pentafluorophenyl)borane (B72294) (B(C6F5)3). This catalyst facilitates the nucleophilic substitution of benzylic alcohols under mild conditions, allowing for the formation of ethers and thioethers in high yields. rsc.org The general scheme for such transformations is presented in the table below.

Table 1: Nucleophilic Substitution of Benzylic Alcohols

| Reactant | Nucleophile | Catalyst/Conditions | Product |

|---|---|---|---|

| Benzylic Alcohol | R-OH (Alcohol) | B(C6F5)3 | Benzylic Ether |

| Benzylic Alcohol | R-SH (Thiol) | B(C6F5)3 | Benzylic Thioether |

Aromatic Coupling Reactions

Direct cross-coupling reactions of benzyl alcohols provide a powerful tool for constructing new carbon-carbon bonds, particularly for the synthesis of diarylmethanes. Palladium-catalyzed Suzuki-Miyaura coupling reactions have been developed for the direct arylation of benzyl alcohols. rsc.org This method takes advantage of the activation of the benzylic C-O bond and allows for the reaction with various arylboronic acids. rsc.orgthieme-connect.com

Nickel-catalyzed cross-coupling reactions have also been employed for the deoxygenative coupling of benzyl alcohols with aryl bromides. sci-hub.se These reactions often require a reducing agent and can proceed under mild conditions. sci-hub.se The versatility of these coupling reactions makes this compound a potentially useful building block for the synthesis of more complex molecular architectures.

Table 2: Aromatic Coupling Reactions of Benzylic Alcohols

| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Product Type |

|---|---|---|---|

| Benzylic Alcohol | Arylboronic Acid | Pd(PPh3)4 | Diarylalkane |

Stereoselective Synthesis and Chiral Resolution Strategies (if applicable)

This compound is an achiral molecule as it does not possess a stereocenter. The benzylic carbon is bonded to two hydrogen atoms, and there are no other chiral elements within the structure. Therefore, stereoselective synthesis and chiral resolution strategies are not applicable to the preparation of this compound.

Structure Activity Relationship Sar Investigations of 5 Fluoro 3 N Propoxybenzyl Alcohol Analogues

Exploration of Substituent Effects on the Fluoro-Propoxybenzyl System

The biological activity of a molecule is intrinsically linked to its chemical structure. For 5-Fluoro-3-n-propoxybenzyl alcohol, the interplay between the fluorine atom, the n-propoxy group, and the benzyl (B1604629) alcohol core is critical in defining its pharmacological profile.

Positional Isomerism of Fluorine and its Impact on Biological Activity

The position of the fluorine atom on the benzene (B151609) ring is a key determinant of a compound's biological activity. Fluorine's high electronegativity and ability to form strong carbon-fluorine bonds can significantly alter a molecule's electronic properties, metabolic stability, and binding interactions with biological targets. researchgate.net

For instance, in a series of 7-azaindole (B17877) based anaplastic lymphoma kinase (ALK) inhibitors, the placement of fluorine atoms on a benzyl group had a notable impact on potency. A 3,5-difluoro substitution on the benzyl ring resulted in a compound with comparable biochemical and cellular potencies to other active analogues. researchgate.net This suggests that the electronic effects of two fluorine atoms at these positions are well-tolerated and may even be beneficial for activity.

The following table illustrates the effect of fluorine substitution on the biochemical and cellular potency of a 7-azaindole series of ALK inhibitors.

Table 1: Effect of Fluorine Substitution on ALK Inhibition

| Compound | Substitution on Benzyl Ring | ALK IC₅₀ (nM) | Ba/F3-NPM-ALK IC₅₀ (nM) |

|---|---|---|---|

| 7b | 3-Fluoro | 10 | 25 |

| 7m | 3,5-Difluoro | 12 | 30 |

Data inferred from a study on 7-azaindole based ALK inhibitors. researchgate.net

Variation of Alkoxy Chain Length and Conformation

The n-propoxy group at the 3-position introduces a lipophilic and flexible side chain. The length and conformation of this alkoxy chain can significantly impact a molecule's solubility, membrane permeability, and binding affinity. In a series of 6-alkoxy-5-aryl-3-pyridinecarboxamide cannabinoid-1 receptor antagonists, variations in the alkoxy group were shown to be critical for their binding affinity. researchgate.net

Substitutions on the Benzyl Moiety and Their Pharmacological Consequences

The benzyl alcohol moiety itself is a common feature in many biologically active compounds. nih.gov Substitutions on this part of the molecule can have profound effects on its pharmacological properties. For example, the hydroxyl group of the benzyl alcohol can act as both a hydrogen bond donor and acceptor, which are critical interactions for receptor binding.

In a study of phenolic compounds, it was noted that their biological activities, including antioxidant and anti-inflammatory effects, are heavily dependent on the phenolic ring and the hydroxyl group. mdpi.com Modifications to the benzyl moiety, such as altering the position of the hydroxyl group or introducing other substituents, would be expected to modulate these activities.

Conformational Analysis and SAR Elucidation

Studies on ortho-halogenated benzyl alcohols have shown that they can exist in different low-energy chiral conformations, with some conformations being stabilized by intramolecular hydrogen bonds between the hydroxyl group and the halogen. researchgate.netresearchgate.net While this compound does not have an ortho-halogen, the principles of conformational preferences due to substituent effects are still relevant. The presence of the 3-propoxy and 5-fluoro substituents will influence the rotational barrier of the hydroxymethyl group and the preferred conformation of the propoxy chain. Computational modeling and experimental techniques like NMR spectroscopy are often used to determine the preferred conformations of such molecules. nih.gov Understanding the stable conformations is essential for elucidating the SAR, as it reveals the spatial arrangement of key functional groups required for biological activity.

Ligand Efficiency and Lipophilicity Index in SAR Optimization

In modern drug discovery, optimizing the potency of a compound is not the only goal. It is equally important to ensure that the molecule possesses favorable drug-like properties, such as good solubility, permeability, and metabolic stability. Ligand efficiency (LE) and lipophilic ligand efficiency (LLE) are two key metrics used to guide this optimization process. sciforschenonline.orgacs.orgnih.govnih.gov

Ligand Efficiency (LE) is a measure of the binding energy per non-hydrogen atom. It helps to identify compounds that achieve high potency with a relatively small size. A higher LE value is generally desirable, as it suggests a more efficient interaction with the target. acs.org

Lipophilic Ligand Efficiency (LLE) , also known as Lipophilic Efficiency (LipE), relates the potency of a compound to its lipophilicity (logP or logD). It is calculated as pIC50 (or pKi) - logP. A higher LLE value indicates that a compound achieves its potency without excessive lipophilicity, which is often associated with poor solubility, increased metabolic clearance, and off-target toxicity. An LLE value greater than 5 is often considered a benchmark for a promising drug candidate. nih.gov

In the optimization of a series of furano-pyrimidine Aurora kinase inhibitors, researchers successfully used LE and LLE to guide the introduction of solubilizing functional groups. This led to the identification of a compound with improved in vitro potency and physicochemical properties, resulting in an in vivo active anticancer agent.

For this compound, these metrics would be invaluable in any potential drug discovery program. By calculating the LE and LLE for a series of analogues with varying substituents, chemists can make more informed decisions about which modifications are most likely to lead to a compound with a balanced profile of high potency and good drug-like properties.

The table below provides a hypothetical example of how these metrics could be applied to a series of analogues.

Table 2: Hypothetical Application of LE and LLE in SAR Optimization

| Compound | R1 | R2 | IC₅₀ (nM) | pIC₅₀ | logP | LE | LLE |

|---|---|---|---|---|---|---|---|

| A | F | OCH₂CH₂CH₃ | 100 | 7.0 | 3.5 | 0.35 | 3.5 |

| B | Cl | OCH₂CH₂CH₃ | 80 | 7.1 | 3.8 | 0.34 | 3.3 |

| C | F | OCH₃ | 150 | 6.8 | 2.8 | 0.38 | 4.0 |

| D | F | OCH(CH₃)₂ | 90 | 7.05 | 3.7 | 0.35 | 3.35 |

This table is for illustrative purposes only and does not represent actual experimental data.

By analyzing such data, medicinal chemists can identify trends. For example, comparing compounds A and C might suggest that shortening the alkoxy chain improves LLE. This iterative process of synthesis, testing, and analysis is the cornerstone of modern drug discovery.

Molecular Interactions and Biological Target Engagement of 5 Fluoro 3 N Propoxybenzyl Alcohol Derivatives

Enzyme Inhibition and Activation Studies (in vitro, preclinical)

The enzymatic inhibitory potential of fluoro-benzyloxy-containing compounds has been a subject of scientific inquiry, with studies pointing towards interactions with several enzyme families.

Inhibition of Thymidylate Synthase and Related Metabolic Enzymes

Currently, there is no available research data detailing the effects of 5-fluoro-3-n-propoxybenzyl alcohol or its derivatives on thymidylate synthase or related metabolic enzymes.

Modulation of Rho-Kinase (ROCK) Isoforms (ROCK1, ROCK2)

There are no specific studies available that describe the modulation of Rho-kinase (ROCK) isoforms by derivatives of this compound.

Sialyltransferase Enzyme Activity Modulation

Scientific literature does not currently contain studies on the modulation of sialyltransferase enzyme activity by this compound or its derivatives.

Interactions with Bacterial Fatty Acid Biosynthesis Enzymes (FabI)

There is no available research data on the interactions between derivatives of this compound and the bacterial fatty acid biosynthesis enzyme FabI.

Oxidoreductase Enzyme Binding and Inhibition

Derivatives featuring a fluoro-benzyloxy group have demonstrated notable inhibitory action against certain oxidoreductase enzymes. For instance, a series of triazolopyridine derivatives incorporating this structural feature were identified as potent, reversible inhibitors of myeloperoxidase (MPO). ulb.ac.be The proposed mechanism suggests that the aromatic group of the inhibitor interacts with a hydrophobic pocket within the enzyme's active site. ulb.ac.be

In a related context, 4-Benzyloxy-2-fluorobenzylamine, a structural analog, has been highlighted for its potential to inhibit monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative conditions. In vitro studies have shown that certain derivatives possess significant MAO-B inhibitory activity.

Inhibitory Activity of Fluoro-benzyloxy Derivatives against Myeloperoxidase (MPO)

| Compound | Target Enzyme | IC50 (nM) |

|---|---|---|

| 7-(2-fluoro-benzyloxy)-3H- reactionbiology.comtriazolo[4,5-b]pyridin-5-ylamine | Myeloperoxidase (MPO) | 30 |

| 7-(2-fluoro-benzylsulfanyl)-3H- reactionbiology.comtriazolo[4,5-b]pyridin-5-ylamine | Myeloperoxidase (MPO) | 9 |

This data is derived from a 2020 patent review focused on myeloperoxidase inhibitors. ulb.ac.be

Receptor Binding and Modulatory Activities (in vitro, preclinical)

The fluoro-benzyloxy scaffold is also integral to compounds designed for interaction with various cellular receptors. A key area of this research has been the development of tyrosine kinase inhibitors. Compounds such as N-[3-Chloro-4-[(3-fluorobenzyl)oxy]phenyl]-6-nitroquinazolin-4-amine act by obstructing these enzymes, which play a crucial role in the signal transduction pathways that govern cell growth and survival.

Furthermore, the benzyloxyphenyl group, a core component of these derivatives, has been identified as a pharmacophore that promotes the slow inactivation of sodium channels. researchgate.net Research has shown that N-(4'-((3'-fluoro)benzyloxy)benzylamine) can induce a transition to the inactivated state in these channels. researchgate.net

Sodium Channel Slow Inactivation by a Fluoro-benzyloxy Derivative

| Compound | Target | IC50 (µM) |

|---|---|---|

| N-(4'-((3'-fluoro)benzyloxy)benzylamine) | Sodium (Na+) Channels | 31 |

This data is from a study identifying the benzyloxyphenyl pharmacophore. researchgate.net

Insufficient Information Found to Generate a Comprehensive Report on this compound Derivatives

Despite a thorough search of available scientific literature and patent databases, there is a significant lack of specific information regarding the chemical compound “this compound” and its derivatives in relation to the requested biological targets. The existing research does not provide the detailed findings necessary to construct the in-depth article as outlined.

The investigation sought to uncover data on the molecular interactions and biological target engagement of these specific compounds, focusing on:

Computational and Theoretical Studies on 5 Fluoro 3 N Propoxybenzyl Alcohol and Its Derivatives

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. mdpi.com By analyzing a series of compounds, QSAR models can predict the activity of new, untested molecules, thereby prioritizing synthesis and testing efforts. mdpi.com For derivatives of 5-Fluoro-3-n-propoxybenzyl alcohol, a QSAR study would involve calculating a variety of molecular descriptors.

These descriptors can be categorized as:

Topological: Based on the 2D representation of the molecule.

Geometrical: Related to the 3D structure of the molecule.

Electronic: Pertaining to the distribution of electrons.

Physicochemical: Such as logP (lipophilicity) and molar refractivity.

Once calculated for a training set of molecules with known activities, statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build a predictive model. The predictive power of such models is rigorously validated to ensure their reliability. For fluorinated compounds, descriptors related to electronegativity and the strength of interaction with biological macromolecules can be particularly significant. mdpi.com

| Descriptor Type | Example Descriptors | Relevance to this compound Derivatives |

| Electronic | Dipole Moment, Partial Charges | The fluorine atom significantly alters the electronic landscape, influencing interactions with biological targets. |

| Spatial | Radius of Gyration, Molecular Surface Area | The size and shape, affected by the n-propoxy group, determine how the molecule fits into a binding site. |

| Physicochemical | LogP, Polar Surface Area (PSA) | These properties govern the compound's pharmacokinetics, including absorption and membrane permeability. |

This interactive table outlines the types of descriptors crucial for building a QSAR model for this compound derivatives.

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govsemanticscholar.org This technique is instrumental in understanding how a ligand, such as a derivative of this compound, might interact with a biological target like an enzyme or receptor at the atomic level. researchgate.net

The docking process involves placing the ligand in various conformations and orientations within the binding site of a protein. A scoring function is then used to estimate the binding affinity for each pose, typically expressed as a binding energy value (e.g., in kcal/mol). Lower binding energy values suggest a more stable and favorable interaction. researchgate.net For benzyl (B1604629) alcohol derivatives, key interactions often involve hydrogen bonding through the hydroxyl group and hydrophobic interactions involving the benzene (B151609) ring. researchgate.net The fluorine and n-propoxy substituents on the this compound scaffold would further influence these interactions, potentially forming specific halogen bonds or additional hydrophobic contacts. researchgate.net

Binding sites on proteins are not uniform; they contain specific regions known as "hotspots" that contribute disproportionately to the binding free energy. nih.gov Computational methods can identify these hotspots by mapping the protein surface with small molecular probes (e.g., different functional groups). nih.gov Regions that favorably bind multiple types of probes are identified as consensus sites or hotspots. nih.gov Understanding the hotspots of a target protein allows for the rational design of ligands, like derivatives of this compound, that are optimized to interact with these key regions, thereby maximizing binding affinity and specificity. rsc.org

Pharmacophore Modeling and Virtual Screening Applications

A pharmacophore model is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

For a series of active derivatives of this compound, a pharmacophore model could be generated based on their common structural features. This model would highlight the critical spatial arrangement of the hydroxyl group (hydrogen bond donor/acceptor), the fluorinated aromatic ring (hydrophobic/aromatic feature), and the n-propoxy group (hydrophobic feature). This model can then be used as a 3D query to rapidly screen large virtual libraries of compounds to identify novel molecules that match the pharmacophore and are therefore likely to be active. semanticscholar.org

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations calculate the trajectory of atoms and molecules over time, providing insights into the conformational flexibility of the ligand and protein, and the stability of their complex. nih.gov

By running an MD simulation on a docked complex of a this compound derivative and its target protein, researchers can:

Assess Binding Stability: Monitor the root-mean-square deviation (RMSD) of the ligand within the binding site to see if it remains stably bound over the simulation time. researchgate.net

Analyze Conformational Changes: Observe how the ligand and protein adapt to each other's presence.

Calculate Binding Free Energy: Employ methods like MM-PBSA or MM-GBSA to obtain a more accurate estimation of the binding affinity by accounting for solvent effects and entropy. researchgate.net

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules from first principles. nih.govwustl.edu For this compound, these calculations can provide valuable information on:

Optimized Molecular Geometry: Predicting the most stable 3D structure.

Electronic Properties: Calculating the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO). asianresassoc.org These properties are fundamental to understanding a molecule's reactivity and intermolecular interactions.

Reaction Mechanisms: Modeling potential metabolic pathways or chemical reactions.

The presence of the fluorine atom makes quantum chemical calculations particularly useful for accurately describing the significant inductive effects and changes in charge distribution across the molecule. mdpi.com

Chemoinformatics Approaches for Chemical Space Exploration

Chemoinformatics provides a powerful computational framework for systematically exploring the vast chemical space surrounding a lead compound like this compound. These approaches enable the rational design and in-silico evaluation of novel derivatives, prioritizing molecules with desirable physicochemical and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties before their actual synthesis. The exploration of chemical space is a critical component in the early stages of drug discovery and materials science, allowing researchers to navigate and map the potential of a chemical scaffold. nih.govnih.gov

The primary strategy involves the generation of virtual combinatorial libraries (VCLs). nih.gov Starting with the core structure of this compound, a VCL can be constructed by defining specific reaction sites and selecting a diverse set of virtual reagents. For this particular scaffold, key points for modification include the aromatic ring, the benzylic alcohol, and the n-propoxy chain.

Key Modification Sites for Virtual Library Generation:

Aromatic Ring Substitution: Additional electrophilic aromatic substitution reactions could be simulated to introduce a variety of functional groups at the remaining open positions of the benzene ring.

Benzylic Alcohol Derivatization: The hydroxyl group can be computationally converted into esters, ethers, or other functional groups through simulated reactions with a library of virtual carboxylic acids or alkyl halides.

n-Propoxy Chain Modification: The propyl chain could be varied in length, branching, or by introducing heteroatoms to fine-tune lipophilicity and steric properties.

Computational tools such as RDKit and KNIME can be employed to systematically apply these virtual reactions, leading to the generation of thousands or even millions of theoretical derivatives. nih.govresearchgate.net

Once a virtual library is generated, the next step is to characterize the newly designed molecules by calculating a wide range of molecular descriptors. These descriptors quantify various aspects of a molecule's structure and properties, including:

Physicochemical Properties: Molecular Weight (MW), LogP (lipophilicity), Topological Polar Surface Area (TPSA), and solubility.

Structural Features: Number of hydrogen bond donors and acceptors, number of rotatable bonds, and molecular complexity.

The calculated descriptors for the virtual library can be compiled into a comprehensive data table for analysis.

Interactive Table: Hypothetical Derivatives of this compound and Calculated Properties

| Compound ID | Structure | Modification | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | H-Bond Donors | H-Bond Acceptors |

| Core | This compound | - | 184.21 | 2.15 | 29.46 | 1 | 2 |

| Deriv-001 | 5-Fluoro-3-n-propoxybenzyl acetate | Esterification of alcohol | 226.24 | 2.45 | 35.53 | 0 | 3 |

| Deriv-002 | 4-Chloro-5-fluoro-3-n-propoxybenzyl alcohol | Aromatic substitution | 218.65 | 2.85 | 29.46 | 1 | 2 |

| Deriv-003 | 5-Fluoro-3-n-propoxybenzoic acid | Oxidation of alcohol | 198.18 | 2.01 | 46.53 | 1 | 3 |

| Deriv-004 | 5-Fluoro-3-isopropoxybenzyl alcohol | Isomerization of propoxy | 184.21 | 2.05 | 29.46 | 1 | 2 |

This multi-dimensional data allows for the mapping and visualization of the chemical space occupied by the derivatives. Techniques like Principal Component Analysis (PCA) can be used to reduce the dimensionality of the data and project the compounds onto a 2D or 3D plot. This visualization helps in assessing the diversity of the library, identifying clusters of molecules with similar properties, and comparing the designed compounds to known drugs or molecules with desired characteristics. By analyzing this chemical space, researchers can identify novel structural motifs and select a smaller, more manageable set of derivatives for synthesis and experimental testing, thereby accelerating the discovery process. nih.gov

Applications of 5 Fluoro 3 N Propoxybenzyl Alcohol As a Key Synthetic Intermediate

Building Block for Novel Heterocyclic Compounds

The synthesis of novel heterocyclic compounds is a cornerstone of drug discovery, as these scaffolds are prevalent in a vast number of pharmaceuticals. mdpi.com 5-Fluoro-3-n-propoxybenzyl alcohol can serve as a versatile starting material for the synthesis of a variety of heterocyclic systems. The benzyl (B1604629) alcohol moiety can be readily oxidized to the corresponding 5-fluoro-3-n-propoxybenzaldehyde, a key electrophilic partner in numerous condensation reactions.

For instance, this aldehyde can undergo reactions with various binucleophilic species to construct important heterocyclic cores. A plausible synthetic application is the Hantzsch pyridine (B92270) synthesis, where 5-fluoro-3-n-propoxybenzaldehyde could react with a β-ketoester (e.g., ethyl acetoacetate) and ammonia or an ammonium salt to yield a 1,4-dihydropyridine derivative. These dihydropyridine scaffolds are known for their cardiovascular activities.

Furthermore, the aldehyde can be employed in the Biginelli reaction, a one-pot cyclocondensation with a β-dicarbonyl compound and urea or thiourea, to produce 3,4-dihydropyrimidin-2(1H)-ones or -thiones. These heterocycles are of significant interest due to their diverse biological activities, including antiviral, antitumor, and antihypertensive properties.

The following table outlines potential heterocyclic scaffolds that could be synthesized from this compound-derived aldehyde:

| Heterocyclic System | Synthetic Route | Potential Biological Significance |

| 1,4-Dihydropyridines | Hantzsch Synthesis | Cardiovascular agents |

| Dihydropyrimidinones | Biginelli Reaction | Antiviral, Antitumor |

| Benzoxazoles | Condensation with 2-aminophenol | Antimicrobial, Anticancer |

| Benzimidazoles | Condensation with o-phenylenediamine | Anthelmintic, Antifungal |

| Quinolines | Friedländer Annulation | Antimalarial, Antibacterial |

Precursor in the Synthesis of Complex Natural Product Analogues

Natural products and their analogues are a rich source of inspiration for the development of new therapeutic agents. The structural features of this compound make it an attractive starting material for the synthesis of analogues of complex natural products where a substituted phenyl ring is a key component.

The synthesis of analogues of tetrahydroprotoberberines (THPBs), a class of isoquinoline alkaloids with a range of neuropharmacological activities, provides a relevant example. The synthesis of C-3 and C-9 fluoroalkoxylated analogues of (S)-12-bromostepholidine has been reported, demonstrating the tolerance of these positions for such substitutions while maintaining D1 receptor antagonist activity. nih.gov A plausible synthetic sequence could involve the conversion of this compound to a corresponding phenylethylamine derivative. This could be achieved by oxidation to the aldehyde, followed by a Henry reaction with a nitromethane derivative and subsequent reduction. nih.gov This amine could then be coupled with a suitably substituted phenylacetic acid and cyclized via a Bischler-Napieralski or Pictet-Spengler reaction to form the core THPB scaffold.

The fluorine atom at the 5-position and the n-propoxy group at the 3-position would be incorporated into the "A" ring of the THPB skeleton, potentially influencing receptor binding affinity, selectivity, and metabolic stability. The ability to introduce these specific substituents allows for the systematic exploration of the structure-activity relationships of these natural product analogues.

Development of Chemical Probes for Biological Systems

Chemical probes are essential tools for elucidating the function of biological targets in cells and organisms. The unique properties of the fluorine atom, such as its high electronegativity and the utility of the ¹⁹F nucleus for NMR spectroscopy, make fluorinated molecules particularly well-suited for this purpose. This compound can serve as a precursor for the development of such probes.

For example, sulfonyl fluorides have emerged as valuable reactive groups for covalently modifying specific amino acid residues in proteins, such as histidine. rsc.org A synthetic strategy could involve the conversion of this compound to a corresponding aniline derivative, which could then be transformed into a sulfonyl fluoride. This functionalized molecule could be further elaborated to include a recognition element for a specific biological target, creating a covalent chemical probe.

The presence of the fluorine atom on the phenyl ring can also be exploited for ¹⁹F NMR-based screening and binding studies. This technique allows for the detection of ligand-protein interactions with high sensitivity. A chemical probe derived from this compound could be used to study target engagement in complex biological mixtures.

Synthesis of Radiotracers for Preclinical Molecular Imaging

Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on the use of radiotracers labeled with positron-emitting isotopes, most commonly fluorine-18 (¹⁸F). The development of novel ¹⁸F-labeled radiotracers is crucial for non-invasively studying biological processes in vivo and for the development of new diagnostic agents. nih.govunimi.it

This compound is an ideal precursor for the synthesis of ¹⁸F-labeled radiotracers. A common strategy for radiofluorination involves the nucleophilic substitution of a suitable leaving group with [¹⁸F]fluoride. A plausible approach would be the synthesis of a precursor molecule where the n-propoxy group is replaced with a leaving group, such as a tosylate or a nitro group, on the aromatic ring. The synthesis of such a precursor would start from a commercially available substituted phenol (B47542).

Alternatively, the benzyl alcohol itself can be a key intermediate in the final steps of a radiosynthesis. For instance, an ¹⁸F-labeled aldehyde can be reduced to the corresponding benzyl alcohol using a mild reducing agent like sodium cyanoborohydride. nih.gov This alcohol can then be converted to a benzyl bromide, which is a versatile intermediate for further functionalization to obtain the final radiotracer. nih.gov

The following table presents a hypothetical radiosynthesis pathway starting from a precursor derived from this compound:

| Precursor | Radiolabeling Step | Final Radiotracer | Potential Imaging Target |

| 5-(Leaving Group)-3-n-propoxybenzaldehyde | Nucleophilic [¹⁸F]fluorination | [¹⁸F]5-Fluoro-3-n-propoxybenzaldehyde | Further elaboration to target-specific ligands |

| [¹⁸F]5-Fluoro-3-n-propoxybenzaldehyde | Reduction | [¹⁸F]this compound | Intermediate for further synthesis |

| [¹⁸F]this compound | Bromination, followed by coupling | [¹⁸F]Tracer with desired pharmacophore | e.g., Receptors, Enzymes |

The development of such radiotracers would enable the preclinical evaluation of drug candidates and the study of disease mechanisms in living organisms.

Q & A

Q. What are the common synthetic routes for preparing 5-Fluoro-3-n-propoxybenzyl alcohol, and how can reaction conditions be optimized in academic laboratories?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or alkylation of a fluorinated benzyl alcohol precursor. For example:

Substrate Preparation : Start with 5-fluoro-3-hydroxybenzyl alcohol.

Propylation : React with n-propyl bromide or iodide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or THF at 60–80°C for 6–12 hours .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product.

Optimization involves adjusting solvent polarity, reaction time, and stoichiometry (e.g., 1.2 equivalents of alkylating agent to minimize side reactions). Monitor progress via TLC or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer : A multi-technique approach is recommended:

- NMR Spectroscopy :

- ¹H NMR : Identify protons on the benzyl (δ 4.5–5.0 ppm) and propoxy groups (δ 1.0–1.5 ppm for -CH₃, δ 1.6–1.8 ppm for -CH₂-).

- ¹³C NMR : Confirm the fluorinated aromatic carbons (δ 110–160 ppm) and propoxy chain carbons .

- FTIR : Detect O-H stretching (~3200–3400 cm⁻¹) and C-F vibrations (~1100–1250 cm⁻¹) .

- GC-MS/EI-MS : Verify molecular ion peaks (e.g., m/z 200–220) and fragmentation patterns .

Q. How should researchers handle and store this compound to prevent degradation?

- Methodological Answer :

- Storage : Keep in amber vials under inert gas (N₂/Ar) at –20°C to minimize oxidation and hydrolysis. Desiccants (e.g., silica gel) prevent moisture absorption .

- Handling : Use anhydrous solvents in reactions. For long-term stability, conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to assess shelf-life .

Advanced Research Questions

Q. How can computational chemistry methods like DFT predict the reactivity of this compound in different reaction environments?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311G**) can:

Model electronic effects of the fluorine substituent (e.g., electron-withdrawing nature reducing aromatic ring electron density) .

Predict regioselectivity in electrophilic substitutions (e.g., nitration or halogenation).

Validate results experimentally via Hammett plots or kinetic isotope effects .

Q. What strategies resolve contradictions in reported reaction yields for fluorinated benzyl alcohol derivatives?

- Methodological Answer : Use factorial design (e.g., 2³ full factorial) to test variables:

| Variable | Low Level | High Level |

|---|---|---|

| Temperature | 60°C | 80°C |

| Solvent | DMF | THF |

| Catalyst | None | KI |

| Analyze interactions via ANOVA. For example, KI may improve yields in THF but not DMF due to solubility differences . |

Q. How does the fluorine substituent influence the steric and electronic properties of this compound?

- Methodological Answer :

- Electronic Effects : Fluorine’s electronegativity decreases electron density at the ortho and para positions (confirmed via XPS or NBO analysis) .

- Steric Effects : Compare crystal structures (XRD) of fluorinated vs. non-fluorinated analogs. For example, C-F bond length (~1.35 Å) and van der Waals radius affect packing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.